molecular formula C9H18N2O2 B14119889 (2S)-2-amino-3-(azepan-1-yl)propanoic acid

(2S)-2-amino-3-(azepan-1-yl)propanoic acid

Cat. No.: B14119889
M. Wt: 186.25 g/mol
InChI Key: PYERJERQQZNAFO-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a chiral amino acid derivative that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(azepan-1-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a protected form of (S)-2-Amino-3-hydroxypropanoic acid.

    Formation of Azepane Ring: The hydroxyl group is converted into a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with a suitable azepane precursor.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for (S)-2-Amino-3-(azepan-1-yl)propanoic acid may involve:

    Large-Scale Synthesis: Utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.

    Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal conditions for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted azepane derivatives.

Scientific Research Applications

(S)-2-Amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(azepan-1-yl)propanoic acid exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways related to amino acid metabolism and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

    (S)-2-Amino-3-(morpholin-1-yl)propanoic acid: Features a morpholine ring, which includes both nitrogen and oxygen atoms.

Uniqueness

(S)-2-Amino-3-(azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and oxygen-containing counterparts. This uniqueness can influence its binding affinity and specificity towards biological targets.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

(2S)-2-amino-3-(azepan-1-yl)propanoic acid

InChI

InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1

InChI Key

PYERJERQQZNAFO-QMMMGPOBSA-N

Isomeric SMILES

C1CCCN(CC1)C[C@@H](C(=O)O)N

Canonical SMILES

C1CCCN(CC1)CC(C(=O)O)N

Origin of Product

United States

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